2-Bromo-N-(1-(p-tolyl)ethyl)acetamide
Description
2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is a brominated acetamide derivative featuring a p-tolyl (4-methylphenyl) group attached via an ethylamine linkage. Its synthesis typically involves reacting chloroacetyl chloride with a p-tolyl-substituted ethylamine precursor under alkaline conditions, yielding the target compound with high purity and excellent yields (~65–82%) .
Properties
IUPAC Name |
2-bromo-N-[1-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLUJGKQCXYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas methoxy groups (e.g., in ) may stabilize π-π interactions in biological targets.
- Steric Hindrance: Bulky substituents, such as the benzoquinoline moiety in , reduce rotational freedom and may alter binding kinetics.
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the conversion of 2-bromoacetic acid to its corresponding acid chloride, followed by amidation with 1-(p-tolyl)ethylamine. This two-step procedure is adapted from analogous syntheses of brominated acetamides.
Step 1: Synthesis of 2-Bromoacetyl Chloride
2-Bromoacetic acid is treated with oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic dimethylformamide (DMF, 1–2 drops) accelerates the reaction, which is stirred for 2–4 hours under nitrogen. The excess (COCl)₂ and solvent are removed via rotary evaporation to yield 2-bromoacetyl chloride as a pale-yellow liquid.
Step 2: Amidation with 1-(p-Tolyl)ethylamine
The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 1-(p-tolyl)ethylamine and triethylamine (Et₃N, 1.2 equiv) at 0°C. The mixture is stirred for 12–16 hours at room temperature, after which the reaction is quenched with ice-cold water. The product is extracted with ethyl acetate (EtOAc), washed with brine, dried over Na₂SO₄, and purified via recrystallization from EtOAc/petroleum ether (1:3).
Yield and Optimization
-
Key Variables :
Coupling Agent-Assisted Synthesis
Carbodiimide-Based Activation
For laboratories avoiding oxalyl chloride, 2-bromoacetic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method, derived from peptide-coupling protocols, minimizes side reactions.
Procedure :
2-Bromoacetic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry DCM and stirred for 30 minutes at 0°C. 1-(p-Tolyl)ethylamine (1.1 equiv) is added, and the reaction proceeds for 24 hours at room temperature. The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (SiO₂, hexane/EtOAc 4:1) yields the product.
Performance Metrics
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow technology to enhance safety and efficiency. A tubular reactor system facilitates the exothermic acid chloride formation step, with real-time monitoring of temperature and pressure.
Process Design :
-
Step 1 : 2-Bromoacetic acid and (COCl)₂ are pumped through a cooled reactor (5°C) with residence time ≤10 minutes.
-
Step 2 : The acid chloride stream is mixed with 1-(p-tolyl)ethylamine and Et₃N in a second reactor, with in-line IR spectroscopy to track conversion.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Data
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Purity | Scalability | Safety |
|---|---|---|---|---|
| Acid Chloride-Mediated | High | High | Industrial | Moderate (toxicity) |
| Coupling Agent-Assisted | Moderate | Moderate | Laboratory | High |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 2-Bromo-N-(1-(p-tolyl)ethyl)acetamide?
Answer:
The compound is typically synthesized via bromination of precursor acetamides under controlled conditions. Key steps include:
- Solvent Selection : Ethyl acetate/petroleum ether mixtures (e.g., 50:50) improve crystallization and purity, achieving yields >80% .
- Reagent Control : Use stoichiometric equivalents of brominating agents (e.g., NBS or Br₂) to minimize side reactions. Electrochemical bromination with NaBr offers a greener alternative, reducing hazardous waste .
- Purification : Column chromatography with silica gel and TLC monitoring ensures removal of unreacted intermediates.
Basic: What spectroscopic and computational methods validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirm the presence of acetamide (δ ~2.0 ppm for methyl) and aromatic protons (δ ~7.2–7.4 ppm for p-tolyl). Bromine substitution induces deshielding in adjacent carbons .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula (C₁₁H₁₃BrNO) to verify purity .
- Computational Tools : SMILES notations and InChI keys (e.g., LUYYGOMIZZLVSS-UHFFFAOYSA-N) enable database matching and molecular docking studies .
Advanced: How does the position of bromine substitution (para vs. meta/ortho) influence biological activity?
Answer:
- Para-Substitution : Enhances hydrophobic interactions with protein pockets (e.g., enzymes or receptors), improving binding affinity and specificity .
- Meta/Ortho Variants : Alter steric hindrance and electronic effects, reducing efficacy. For example, N-[1-(3-bromophenyl)ethyl]acetamide shows ~30% lower inhibition in kinase assays compared to the para analog .
- Methodological Insight : Use X-ray crystallography or molecular dynamics simulations to compare binding modes .
Advanced: What experimental and computational approaches resolve contradictions in reported enzyme inhibition data?
Answer:
- Assay Standardization : Control variables like pH (7.4), temperature (25°C), and substrate concentration to ensure reproducibility .
- Purity Verification : HPLC (>95% purity) eliminates confounding effects from impurities .
- Docking Validation : Cross-validate in vitro results with in silico models (e.g., AutoDock Vina) to identify false positives from assay artifacts .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced therapeutic potential?
Answer:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the p-tolyl ring to increase electrophilicity and target engagement .
- Bioisosteric Replacement : Replace bromine with iodine (e.g., 2-Iodo-N-(p-tolyl)acetamide) to improve binding kinetics without altering steric bulk .
- Pharmacophore Mapping : Use QSAR models to prioritize derivatives with optimal logP (2–3) and polar surface area (<60 Ų) for blood-brain barrier penetration .
Advanced: What sustainable methodologies are applicable to the synthesis of this compound?
Answer:
- Electrochemical Bromination : Utilize NaBr in aqueous/organic biphasic systems to reduce toxic waste, achieving ~85% yield .
- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C) for reusable cross-coupling steps in derivative synthesis .
- Solvent Recovery : Implement distillation systems for ethyl acetate reuse, minimizing environmental impact .
Advanced: How do molecular docking studies predict the interaction of this compound with biological targets?
Answer:
- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) using databases like PDB .
- Docking Workflow :
Advanced: What analytical techniques address challenges in quantifying trace impurities during synthesis?
Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted bromoacetamide) at ppm levels .
- LC-UV/MS : Quantify non-volatile impurities (e.g., dimerization products) with a limit of detection (LOD) <0.1% .
- NMR DOSY : Differentiate impurities via diffusion coefficients without chromatographic separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
